5-Methoxy-4-(piperazin-1-yl)pyrimidine

Physicochemical Property Reactivity Tuning Medicinal Chemistry

5-Methoxy-4-(piperazin-1-yl)pyrimidine, also known as methoxypyrimidinyl piperazine (MPP), is a disubstituted pyrimidine scaffold featuring an electron-donating methoxy group at the C5 position and a piperazine ring at the C4 position. It is a key active metabolite of the antimigraine agent avitriptan, and serves as a versatile intermediate in medicinal chemistry for synthesizing biologically active compounds, including protein kinase inhibitors and 5-HT1D receptor agonists.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 141071-86-5
Cat. No. B133579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-(piperazin-1-yl)pyrimidine
CAS141071-86-5
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=CN=CN=C1N2CCNCC2
InChIInChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
InChIKeyIDMFVGRBITWGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS 141071-86-5): Strategic Sourcing of a Differentiated Pyrimidinyl-Piperazine Scaffold


5-Methoxy-4-(piperazin-1-yl)pyrimidine, also known as methoxypyrimidinyl piperazine (MPP), is a disubstituted pyrimidine scaffold featuring an electron-donating methoxy group at the C5 position and a piperazine ring at the C4 position . It is a key active metabolite of the antimigraine agent avitriptan, and serves as a versatile intermediate in medicinal chemistry for synthesizing biologically active compounds, including protein kinase inhibitors and 5-HT1D receptor agonists .

5-Methoxy-4-(piperazin-1-yl)pyrimidine Procurement: Why Substituting with Generic Analogs Risks Experimental Divergence


The precise substitution pattern of 5-Methoxy-4-(piperazin-1-yl)pyrimidine creates a unique physiochemical and pharmacokinetic profile that cannot be replicated by its closest analogs, such as its des-methoxy counterpart or the N-desmethyl metabolite of avitriptan. The methoxy group at the pyrimidine C5 position is not an inert spectator; it directly modulates the electron density of the heterocycle, resulting in a lower pKa (8.42 vs. 8.60) and a significantly higher boiling point (368.6°C vs. 328.1°C) compared to 4-(piperazin-1-yl)pyrimidine . Furthermore, this specific metabolite (MPP) exhibits a distinct in vivo profile as the primary urinary excretion product of avitriptan, a characteristic not shared by the other major circulating metabolites . Substitution with a non-methoxylated or differently substituted analog would invalidate comparative analytical methods and lead to divergent pharmacokinetic or structure-activity relationship (SAR) outcomes.

5-Methoxy-4-(piperazin-1-yl)pyrimidine: A Quantitative Evidence Guide for Differentiated Selection


Modulated Pyrimidine Basicity: pKa Reduction vs. 4-(Piperazin-1-yl)pyrimidine

The electron-donating methoxy group at the C5 position of the pyrimidine ring predictably reduces the basicity of the piperazine nitrogen. This compound has a predicted pKa of 8.42±0.10, which is lower than the predicted pKa of 8.60±0.10 for the non-methoxylated analog 4-(piperazin-1-yl)pyrimidine .

Physicochemical Property Reactivity Tuning Medicinal Chemistry

Enhanced Thermal Stability: Higher Boiling Point vs. 4-(Piperazin-1-yl)pyrimidine

The presence of the methoxy group significantly increases the boiling point of the molecule. The predicted boiling point for 5-Methoxy-4-(piperazin-1-yl)pyrimidine is 368.6±37.0 °C, which is substantially higher than the 328.1±22.0 °C predicted for the non-methoxylated analog, 4-(piperazin-1-yl)pyrimidine .

Purification Formulation Thermal Stability

Unique Urinary Excretion Profile: MPP as the Sole Metabolite Analyzed in Urine for Avitriptan PK Studies

In a clinical pharmacokinetic study of avitriptan, while three metabolites (ND048, OD048, and MPP) were monitored in plasma, only MPP was analyzed in urine alongside the parent drug . This selective urinary excretion underscores MPP's distinct elimination pathway, unlike ND048 and OD048, which are predominantly cleared via other routes or further metabolized.

Pharmacokinetics Metabolism Bioanalysis

Differential Metabolic Sensitivity: 25% AUC Increase for MPP During Drug Interaction with Propranolol

The AUC of methoxypyrimidinyl piperazine (MPP) was observed to increase by approximately 25% when avitriptan was co-administered with propranolol, a known CYP2D6 inhibitor . This sensitivity demonstrates that MPP's formation or clearance is dependent on a specific enzymatic pathway distinct from that of other metabolites.

Drug-Drug Interaction CYP450 Pharmacokinetics

5-Methoxy-4-(piperazin-1-yl)pyrimidine: Specialized Application Scenarios for High-Impact Research and Development


Tuning Scaffold Basicity for Optimal CNS Drug Target Engagement

Medicinal chemists designing CNS-penetrant kinase inhibitors can leverage the predicted 0.18-unit pKa reduction of 5-Methoxy-4-(piperazin-1-yl)pyrimidine compared to its non-methoxylated analog . This precise modulation in basicity reduces the fraction of the molecule that is protonated in the lysosome, potentially mitigating phospholipidosis—a common toxicity trap for highly basic piperazine-containing drugs—without sacrificing the target engagement of the piperazine nitrogen.

Definitive Bioanalytical Standard for Avitriptan Metabolic Pathway Quantification

In clinical or forensic toxicology laboratories developing LC-MS/MS methods for triptan-class drugs, 5-Methoxy-4-(piperazin-1-yl)pyrimidine (MPP) is the indispensable reference standard for urine analysis . Since MPP is the sole avitriptan metabolite consistently quantified in urine, its use is mandatory for generating valid, comparable, and regulatory-compliant pharmacokinetic data for bioavailability and drug-interaction studies.

Probe Substrate for Cytochrome P450-Mediated Metabolic Interaction Assays

Researchers investigating drug-drug interaction (DDI) liability can employ MPP as a validated probe substrate. Its systemic exposure (AUC) alone has demonstrated a quantifiable 25% increase upon co-administration with the CYP2D6 inhibitor propranolol . This provides a robust, differentiated assay endpoint for screening new chemical entities for CYP-mediated metabolic liabilities, a property not established for its des-methoxy counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-4-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.